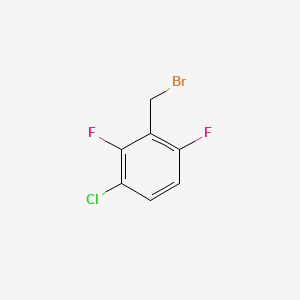

3-Chloro-2,6-difluorobenzyl bromide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(bromomethyl)-1-chloro-2,4-difluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrClF2/c8-3-4-6(10)2-1-5(9)7(4)11/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNOJSRMVFAKBEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)CBr)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrClF2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30378547 | |

| Record name | 3-Chloro-2,6-difluorobenzyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30378547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

261762-47-4 | |

| Record name | 2-(Bromomethyl)-4-chloro-1,3-difluorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=261762-47-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-2,6-difluorobenzyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30378547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 261762-47-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Chloro-2,6-difluorobenzyl bromide chemical properties

An In-depth Technical Guide to 3-Chloro-2,6-difluorobenzyl bromide

Introduction

This compound is a highly functionalized aromatic halide that has emerged as a critical building block in modern organic synthesis. Its unique substitution pattern—featuring two electron-withdrawing fluorine atoms ortho to the bromomethyl group and a chlorine atom meta to it—imparts specific reactivity and physicochemical properties that are highly sought after by researchers in medicinal chemistry and materials science. This trifunctional handle makes it an exceptionally versatile reagent for introducing a complex benzylic moiety into target molecules.

The strategic placement of halogens is a cornerstone of contemporary drug design, often used to modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] As such, this compound serves not merely as a linker, but as a value-added intermediate that can significantly influence the pharmacokinetic and pharmacodynamic profile of an active pharmaceutical ingredient (API). A notable example of its application is in the synthesis of Elvitegravir, an integrase inhibitor used in the treatment of HIV infection.[2]

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals. It delves into the core chemical properties, synthesis, reactivity, applications, and safety protocols associated with this compound, offering field-proven insights to facilitate its effective and safe utilization in the laboratory.

Chemical Identity and Nomenclature

Accurate identification is paramount for regulatory compliance, safety, and experimental reproducibility. The compound is systematically named and cataloged under various identifiers.

| Identifier | Value |

| Systematic (IUPAC) Name | 2-(Bromomethyl)-4-chloro-1,3-difluorobenzene |

| CAS Number | 261762-47-4[3][4] |

| Molecular Formula | C₇H₄BrClF₂[3][4] |

| Molecular Weight | 241.46 g/mol [3][4] |

| Common Synonyms | This compound; alpha-Bromo-3-chloro-2,6-difluorotoluene; 2,6-Difluoro-3-chlorobenzyl bromide[4][5] |

| InChI Key | SNOJSRMVFAKBEG-UHFFFAOYSA-N[4] |

Physicochemical and Spectroscopic Properties

The physical properties of this compound dictate its handling, storage, and reaction conditions. The following data has been aggregated from various chemical suppliers and databases.

| Property | Value | Source |

| Appearance | White to off-white crystalline solid or powder | |

| Boiling Point | 222.9°C at 760 mmHg (Predicted) | [4][6] |

| Density | 1.733 g/cm³ (Predicted) | [4][6] |

| Flash Point | 88.6°C (Predicted) | [4] |

| Refractive Index | 1.548 (Predicted) | [4][6] |

| Vapor Pressure | 0.147 mmHg at 25°C | [4] |

| LogP | 3.51 | [4] |

| Sensitivity | Lachrymatory | [6] |

Spectroscopic Profile

-

¹H NMR: The spectrum would be characterized by a distinct singlet for the benzylic methylene protons (-CH₂Br), typically appearing downfield. The aromatic region would display a complex multiplet resulting from the single aromatic proton, with coupling to the adjacent fluorine atoms.

-

¹³C NMR: Key signals would include the benzylic carbon, and multiple aromatic carbons exhibiting splitting patterns (doublets or triplets) due to C-F coupling.

-

Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of both bromine (⁷⁹Br and ⁸¹Br in ~1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in ~3:1 ratio).

-

Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for C-H stretching (aromatic and aliphatic), C=C stretching in the aromatic ring, and strong C-F, C-Cl, and C-Br stretching frequencies.

Synthesis and Reactivity

Manufacturing Protocol: Radical Bromination

The most common and industrially scalable synthesis of this compound involves the free-radical bromination of the corresponding toluene precursor, 3-chloro-2,6-difluorotoluene. This reaction is a classic example of benzylic halogenation.

Causality Behind Experimental Choices:

-

Reagent: N-Bromosuccinimide (NBS) is the preferred brominating agent over elemental bromine (Br₂) for benzylic brominations. It provides a low, constant concentration of Br₂ through reaction with trace HBr, minimizing side reactions such as aromatic bromination.

-

Initiator: A radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, is required to initiate the radical chain reaction. AIBN is often chosen for its predictable decomposition kinetics and avoidance of side products associated with peroxide-based initiators.

-

Solvent: An inert, non-polar solvent like carbon tetrachloride (CCl₄) or cyclohexane is used to dissolve the reactants without participating in the reaction.

-

Energy Source: The reaction is typically initiated by heat or UV light to promote the homolytic cleavage of the initiator.

Caption: General synthesis scheme for this compound.

A patent describes an alternative method using hydrobromic acid and hydrogen peroxide under photochemical conditions, presenting a potentially greener and more cost-effective route by avoiding traditional brominating agents and initiators.[9]

Core Reactivity

The primary utility of this compound stems from its nature as a potent electrophile. The C-Br bond at the benzylic position is polarized and relatively weak, making it an excellent leaving group in nucleophilic substitution reactions.

-

S_N_2 Reactions: It readily undergoes S_N_2 reactions with a wide range of nucleophiles, including amines, alkoxides, thiolates, and carbanions, to form new carbon-nitrogen, carbon-oxygen, carbon-sulfur, and carbon-carbon bonds, respectively. This is the foundational reaction for its use as a building block.

-

Influence of Substituents: The ortho-fluorine atoms exert a strong inductive electron-withdrawing effect, which can slightly destabilize the developing positive charge in an S_N_1-like transition state but has a lesser impact on the concerted S_N_2 pathway. These substituents are primarily incorporated for their downstream effects on the final molecule's properties.

Applications in Drug Development

The unique halogenation pattern makes this reagent a valuable tool for lead optimization in drug discovery. The introduction of fluorine can enhance metabolic stability by blocking sites of oxidative metabolism, while the combination of halogens can fine-tune lipophilicity (LogP) to improve cell permeability and bioavailability.[1]

Case Study: Synthesis of Elvitegravir (HIV Integrase Inhibitor)

A prominent application of this compound is in the synthesis of Elvitegravir. In the patented synthesis, the reagent is used to alkylate a quinolone core structure.[2]

Workflow: Key Alkylation Step in Elvitegravir Synthesis

-

Preparation of the Nucleophile: The quinolone core, containing an acidic N-H or O-H group, is deprotonated with a suitable base (e.g., potassium carbonate, sodium hydride) in an aprotic polar solvent (e.g., DMF, acetonitrile) to generate the corresponding anion.

-

Nucleophilic Attack: this compound is added to the reaction mixture. The nucleophilic anion attacks the electrophilic benzylic carbon.

-

Displacement and Product Formation: The bromide ion is displaced as the leaving group, forming a new C-N or C-O bond and coupling the complex benzyl group to the quinolone scaffold.

-

Work-up and Purification: The reaction is quenched, and the crude product is purified, typically by crystallization or column chromatography, to yield the advanced intermediate on the path to Elvitegravir.

Caption: Role of the title compound in Elvitegravir synthesis.

This specific application underscores the compound's value, as the 3-chloro-2,6-difluorobenzyl moiety is an integral part of the final API's pharmacophore, essential for its binding to the HIV integrase enzyme.

Safety, Handling, and Storage

DANGER: this compound is a hazardous chemical that requires strict safety protocols. It is classified as corrosive and is a lachrymator (a substance that irritates the eyes and causes tears).[6][10]

Hazard Identification

-

H314: Causes severe skin burns and eye damage.[4]

-

H318: Causes serious eye damage.[11]

-

H335: May cause respiratory irritation.[11]

Mandatory Handling Protocol

-

Engineering Controls: All work must be conducted in a certified chemical fume hood with sufficient airflow to prevent inhalation of dust or vapors.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and a full-face shield.[12]

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile, neoprene), a flame-retardant lab coat, and closed-toe shoes. Ensure no skin is exposed.

-

Respiratory Protection: If there is a risk of inhalation despite engineering controls, use a properly fitted respirator with an appropriate cartridge.

-

-

Safe Handling Practices:

First Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[10][12]

-

Skin Contact: Immediately remove all contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[10][12]

-

Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[10][12]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[10]

Storage

Store in a tightly sealed container in a dry, cool, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.[4][12] The storage area should be designated for corrosive materials.

Conclusion

This compound is more than a simple organic halide; it is a sophisticated, high-value intermediate designed for the precise demands of modern chemical synthesis. Its well-defined reactivity as a potent alkylating agent, combined with the beneficial properties imparted by its unique polychlorofluorinated aromatic ring, makes it an indispensable tool for constructing complex molecular architectures. While its utility, particularly in the pharmaceutical sector, is significant, its hazardous and lachrymatory nature demands the utmost respect and adherence to stringent safety protocols. For the informed researcher, this compound offers a reliable and effective pathway to novel chemical entities with tailored biological and physical properties.

References

- 1. nbinno.com [nbinno.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. scbt.com [scbt.com]

- 4. echemi.com [echemi.com]

- 5. This compound - CAS:261762-47-4 - Sunway Pharm Ltd [3wpharm.com]

- 6. This compound manufacturers and suppliers in india [chemicalbook.com]

- 7. 2,6-Difluorobenzyl bromide(85118-00-9) 1H NMR [m.chemicalbook.com]

- 8. spectrabase.com [spectrabase.com]

- 9. CN102070398A - Preparation method of 2,6-difluorobenzyl bromide - Google Patents [patents.google.com]

- 10. fishersci.no [fishersci.no]

- 11. tcichemicals.com [tcichemicals.com]

- 12. assets.thermofisher.cn [assets.thermofisher.cn]

3-Chloro-2,6-difluorobenzyl bromide CAS number 261762-47-4

An In-depth Technical Guide to 3-Chloro-2,6-difluorobenzyl bromide

This guide provides a comprehensive technical overview of this compound (CAS No. 261762-47-4), a critical building block in modern synthetic chemistry. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the compound's synthesis, physicochemical properties, reactivity, applications, and safety protocols, offering field-proven insights into its practical use.

Introduction: A Versatile Halogenated Intermediate

This compound is a highly functionalized aromatic compound distinguished by its reactive bromomethyl group and a uniquely substituted phenyl ring. The presence of three halogen atoms—bromine, chlorine, and fluorine—imparts specific electronic properties and reactivity, making it a valuable intermediate in the synthesis of complex organic molecules.[1] Its primary utility is found in the pharmaceutical industry, where the introduction of the 3-chloro-2,6-difluorobenzyl moiety can significantly influence a drug candidate's pharmacokinetic profile, including metabolic stability, lipophilicity, and binding affinity to biological targets.[2][3] This guide serves as a core reference for harnessing the synthetic potential of this key intermediate.

Physicochemical & Spectroscopic Profile

The identity and purity of this compound are confirmed through a combination of physical property measurements and spectroscopic analysis. A purity of ≥99.0% is typically required for synthetic applications.[4]

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 261762-47-4 | [5][6] |

| Molecular Formula | C₇H₄BrClF₂ | [5] |

| Molecular Weight | 241.46 g/mol | [4][5] |

| Boiling Point | 222.9°C at 760 mmHg | [4] |

| Density | 1.733 g/cm³ | [4] |

| Refractive Index | 1.548 | [4] |

| Flash Point | 88.6°C | [4] |

| Vapor Pressure | 0.147 mmHg at 25°C |[4][7] |

Analytical Characterization: Standard quality control protocols for this compound involve a multi-technique approach to ensure structural integrity and purity.[4]

-

H-NMR (Proton Nuclear Magnetic Resonance): Confirms the proton environment and structural arrangement of the molecule.

-

LC-MS (Liquid Chromatography-Mass Spectrometry): Verifies the molecular weight and purity by separating the compound from any impurities.

-

Infrared Spectroscopy (IR): The IR spectrum should be identical to that of a reference standard, confirming the presence of key functional groups.

-

HPLC (High-Performance Liquid Chromatography): The retention time of the main peak in the sample should match that of a standard preparation, providing a quantitative measure of purity.[4]

Synthesis and Mechanism

The synthesis of benzyl bromides from their corresponding toluenes is a cornerstone of organic synthesis. While traditional methods often employ N-bromosuccinimide (NBS) and a radical initiator like azobisisobutyronitrile (AIBN), these reagents can be costly and introduce impurities.[8] A more modern, cost-effective, and cleaner approach involves the use of hydrobromic acid and hydrogen peroxide, with photo-initiation.[8]

This method leverages a free-radical chain reaction initiated by light, which is a milder and more controlled alternative to chemical initiators.[8]

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Photo-initiated Bromination

Causality: This protocol is adapted from established methods for benzylic bromination, prioritizing safety and cost-efficiency by replacing NBS with an in-situ bromine source.[8]

-

Vessel Preparation: In a four-necked flask equipped with a stirrer, thermometer, and reflux condenser, charge 3-chloro-2,6-difluorotoluene (1.0 eq), hydrobromic acid (40%, 1.5 eq), and a suitable organic solvent like dichloromethane.

-

Initiation: Begin stirring and irradiate the mixture with a light source (e.g., a 1000W iodine-tungsten lamp). Heat the mixture to reflux. Rationale: Light provides the energy to initiate the homolytic cleavage of the bromine source, starting the free-radical chain reaction.

-

Reagent Addition: Slowly add hydrogen peroxide (30%, 2.0 eq) dropwise. The rate of addition should be controlled to maintain a steady reaction, often indicated by the fading of the red bromine color. Rationale: H₂O₂ oxidizes HBr to generate Br₂, which is the active brominating agent in the radical reaction.

-

Reaction Monitoring: Allow the reaction to proceed for 10-24 hours, monitoring the consumption of the starting material by Gas Chromatography (GC). The reaction is complete when the starting toluene is no longer detected.

-

Workup: Cool the reaction mixture. Wash the organic layer sequentially with a saturated sodium sulfite solution (to quench excess bromine), water, and brine. Dry the organic layer over anhydrous sodium sulfate. Rationale: This sequence removes unreacted reagents and byproducts, isolating the crude product.

-

Purification: Filter the solution and remove the solvent under reduced pressure. Purify the resulting crude product by silica gel column chromatography, eluting with petroleum ether, to yield this compound with high purity.[8]

Reactivity and Applications in Drug Development

The synthetic utility of this compound stems from the high reactivity of the benzylic bromide. The bromomethyl group is an excellent electrophilic site, making the compound a potent alkylating agent for a wide range of nucleophiles, including amines, thiols, and carbanions.

The presence of fluorine and chlorine on the aromatic ring is crucial. These electron-withdrawing groups can modulate the electronic density of the ring and influence reaction pathways.[1] Furthermore, incorporating fluorinated moieties is a well-established strategy in medicinal chemistry to enhance drug properties.[2][3]

Key Applications: This compound and its structural analogs are pivotal intermediates in synthesizing a variety of pharmaceuticals:

-

Anticonvulsants: The related 2,6-difluorobenzyl bromide is a key starting material for Rufinamide , an antiepileptic drug used to treat seizures associated with Lennox-Gastaut syndrome.[8][9]

-

Antivirals: Substituted benzyl halides are used in the synthesis of non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV treatment, such as Elvitegravir .[10]

-

Oncology and Hormone Therapies: The 2,6-difluorobenzyl bromide analog is an intermediate for Relugolix , a GnRH receptor antagonist for treating prostate cancer and uterine fibroids.[9]

-

Enzyme Inhibitors: Various kinase inhibitors for cancer therapy and treatments for chronic diseases like COPD have been synthesized using fluorinated benzyl bromide building blocks.[8]

Caption: Role as a building block in Active Pharmaceutical Ingredient (API) synthesis.

Safety, Handling, and Storage

Due to its reactivity, this compound is classified as a hazardous substance and requires careful handling.

Table 2: Hazard Identification

| Hazard Class | Description | GHS Pictogram |

|---|---|---|

| Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage. | Corrosion |

| Serious Eye Damage | H318: Causes serious eye damage. | Corrosion |

| Specific Target Organ Toxicity | H335: May cause respiratory irritation. | Exclamation Mark |

Handling and Personal Protective Equipment (PPE) Protocol

-

Ventilation: Always handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[7][11]

-

Personal Protective Equipment (PPE):

-

Gloves: Wear chemically resistant gloves (e.g., nitrile).

-

Eye Protection: Use chemical safety goggles and a face shield.[11]

-

Clothing: Wear a lab coat and appropriate protective clothing.

-

-

First Aid:

-

Skin Contact: Immediately take off all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes.[11]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[11]

-

Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor immediately.[11]

-

Ingestion: Rinse mouth. DO NOT induce vomiting. Seek immediate medical attention.[11][13]

-

Storage Recommendations

-

Store in a cool, dry, and well-ventilated place.[7]

-

Preserve in light-resistant and airtight containers to prevent degradation.[4] Storage at 2-8°C is recommended.[14]

Conclusion

This compound, CAS 261762-47-4, is more than a simple chemical reagent; it is an enabling tool for innovation in medicinal chemistry. Its distinct pattern of halogenation provides a reactive handle for constructing complex molecular architectures while simultaneously offering a pathway to enhance the pharmacological properties of new drug candidates. A thorough understanding of its synthesis, reactivity, and safe handling procedures, as outlined in this guide, is essential for researchers aiming to leverage its full potential in the development of next-generation therapeutics.

References

-

AOBChem USA. This compound. Retrieved from AOBChem.com. [Link]

-

LookChem. CAS 261762-47-4: 2-(Bromomethyl)-4-chloro-1,3-difluorobenzene. Retrieved from LookChem.com. [Link]

-

Fisher Scientific. (2024, March 18). SAFETY DATA SHEET: 2,6-Difluorobenzyl bromide. Retrieved from Fisher Scientific. [Link]

- Google Patents. (2014, April 17). WO 2014/056465 A1.

-

Vasista Life Sciences. Cas No: 85118-00-9 Manufacturers | Exporters. Retrieved from Vasista.in. [Link]

-

Pharmazone. The Role of 3-Fluorobenzyl Bromide in Modern Pharmaceutical Synthesis. Retrieved from Pharmazone.cn. [Link]

-

Pharmazone. The Role of 3-Chloro-2-fluorobenzoic Acid in Pharmaceutical Innovation. Retrieved from Pharmazone.cn. [Link]

- Google Patents. (2011, May 25). CN102070398A - Preparation method of 2,6-difluorobenzyl bromide.

Sources

- 1. CAS 261762-47-4: 2-(Bromomethyl)-4-chloro-1,3-difluorobenz… [cymitquimica.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. echemi.com [echemi.com]

- 5. scbt.com [scbt.com]

- 6. 261762-47-4 | CAS DataBase [m.chemicalbook.com]

- 7. echemi.com [echemi.com]

- 8. CN102070398A - Preparation method of 2,6-difluorobenzyl bromide - Google Patents [patents.google.com]

- 9. vasista.co.in [vasista.co.in]

- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 11. fishersci.com [fishersci.com]

- 12. tcichemicals.com [tcichemicals.com]

- 13. fishersci.no [fishersci.no]

- 14. aobchem.com [aobchem.com]

An In-depth Technical Guide on 3-Chloro-2,6-difluorobenzyl bromide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide offers a comprehensive overview of 3-Chloro-2,6-difluorobenzyl bromide, a pivotal organohalogen compound in synthetic chemistry and pharmaceutical research. The document details its physicochemical characteristics, synthesis, and reactivity. It further provides validated experimental protocols and discusses its applications, particularly in drug development, all underpinned by authoritative scientific sources to ensure accuracy and reliability.

Core Compound Identification

This compound is a substituted aromatic compound with the chemical formula C₇H₄BrClF₂.[1][2] Its molecular structure, featuring a benzyl bromide core with chlorine and two fluorine substituents on the benzene ring, makes it a valuable reagent for introducing the 3-chloro-2,6-difluorobenzyl moiety in organic synthesis.

Table 1: Key Identifiers and Properties

| Property | Value |

| Molecular Formula | C₇H₄BrClF₂ |

| Molecular Weight | 241.46 g/mol [1][2] |

| CAS Number | 261762-47-4[1][2] |

| Synonyms | 2-(Bromomethyl)-4-chloro-1,3-difluorobenzene, α-Bromo-3-chloro-2,6-difluorotoluene[2][3] |

graph "Chemical_Structure" { layout=neato; node [shape=plaintext]; edge [color="#202124"];C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C_Br [label="CH₂Br", pos="1.5,0!"]; Cl [label="Cl", pos="-1.5,0.866!"]; F1 [label="F", pos="-0.5,-1.732!"]; F2 [label="F", pos="0.5,1.732!"]; // Benzene Ring C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; // Substituents C1 -- C_Br; C2 -- F2; C3 -- Cl; C6 -- F1; // Positioning for clarity C1 [pos="0,0!"]; C2 [pos="1,0!"]; C3 [pos="1.5,0.866!"]; C4 [pos="1,-0.866!"]; C5 [pos="0,-1!"]; C6 [pos="-0.5,0.866!"];

"3-Chloro-2,6-difluorotoluene" [shape=ellipse, fillcolor="#FBBC05"]; "NBS, AIBN" [shape=note, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Radical Bromination" [shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"]; "this compound" [shape=ellipse, fillcolor="#FBBC05"]; "3-Chloro-2,6-difluorotoluene" -> "Radical Bromination"; "NBS, AIBN" -> "Radical Bromination"; "Radical Bromination" -> "this compound";

Caption: Synthetic pathway to this compound.

Experimental Protocol: Synthesis

-

Setup: A solution of 3-chloro-2,6-difluorotoluene in a suitable solvent (e.g., carbon tetrachloride) is placed in a reaction vessel equipped with a reflux condenser.

-

Reagent Addition: N-bromosuccinimide and a catalytic amount of AIBN are added.

-

Initiation: The mixture is heated to reflux, and UV irradiation can be used to facilitate the reaction.

-

Workup: After completion, the reaction mixture is cooled, filtered, and washed. The organic layer is then dried and concentrated.

-

Purification: The crude product is purified by recrystallization or column chromatography.

Rationale for Experimental Choices:

-

NBS: Provides a constant, low concentration of bromine, minimizing side reactions.

-

AIBN/UV Light: Generates the initial bromine radical, which propagates the chain reaction.

-

Anhydrous Conditions: Prevents hydrolysis of NBS and the product.

Reactivity and Applications in Drug Development

The benzyl bromide group is a potent electrophile, making this compound an excellent substrate for nucleophilic substitution reactions. This reactivity is harnessed in the synthesis of various active pharmaceutical ingredients (APIs). The fluorine atoms can enhance metabolic stability, binding affinity, and bioavailability of the final drug molecule. [4] Notable Applications:

-

Elvitegravir Synthesis: This compound is a key intermediate in the synthesis of Elvitegravir, an integrase inhibitor used to treat HIV infection. [5]* Rufinamide Synthesis: It is a precursor for Rufinamide, an anticonvulsant medication used for treating seizures associated with Lennox-Gastaut syndrome. [6][7]

Caption: Role in the synthesis of Active Pharmaceutical Ingredients (APIs).

Safety and Handling

Hazard Identification:

-

Causes severe skin burns and eye damage. [8][9]* May cause respiratory irritation. [8]* Suspected of causing genetic defects. [8]* It is a lachrymator, meaning it can cause tearing. [10] Precautionary Measures:

-

Handle in a well-ventilated area, preferably a chemical fume hood. [11]* Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. [9]* In case of contact, immediately flush the affected area with plenty of water and seek medical attention. [9][11]

References

-

PharmaCompass. The Role of 3-Chloro-2-fluorobenzoic Acid in Pharmaceutical Innovation. [Link]

- Google Patents.

-

Vasista Life Sciences. Cas No: 85118-00-9 Manufacturers | Exporters. [Link]

- Google Patents. RU2596872C1 - Method of producing mono- and difluoro benzyl chlorides.

-

Sunway Pharm Ltd. This compound. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. echemi.com [echemi.com]

- 3. This compound - CAS:261762-47-4 - Sunway Pharm Ltd [3wpharm.com]

- 4. nbinno.com [nbinno.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. vasista.co.in [vasista.co.in]

- 7. RU2596872C1 - Method of producing mono- and difluoro benzyl chlorides - Google Patents [patents.google.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.no [fishersci.no]

- 11. assets.thermofisher.com [assets.thermofisher.com]

An In-Depth Technical Guide to 3-Chloro-2,6-difluorobenzyl bromide: Structure, Synthesis, and Application in Drug Discovery

Abstract: 3-Chloro-2,6-difluorobenzyl bromide is a highly functionalized aromatic compound that has emerged as a critical building block in modern medicinal chemistry. Its unique substitution pattern, featuring a reactive bromomethyl group and a strategically halogenated phenyl ring, makes it an invaluable intermediate for the synthesis of complex pharmaceutical agents. This guide provides a comprehensive technical overview of its molecular structure, details the mechanistic principles behind its synthesis, outlines its chemical reactivity, and presents a case study on its application in the development of antiviral therapeutics. Furthermore, this document provides detailed experimental protocols and essential safety and handling information for laboratory professionals.

Molecular Identity and Physicochemical Properties

This compound is a substituted toluene derivative. The core of its structure is a benzene ring, systematically numbered to accommodate four different substituents. The primary functional group, the bromomethyl (-CH₂Br) group, is located at position 1, defining the molecule as a benzyl bromide. The aromatic ring is further substituted with two fluorine atoms at positions 2 and 6, and a chlorine atom at position 3.

Caption: Chemical structure of this compound.

The strategic placement of these halogens significantly influences the molecule's electronic properties and reactivity, a key consideration for its use in drug design. Fluorine atoms, in particular, can enhance metabolic stability and binding affinity of the final active pharmaceutical ingredient (API).[1]

| Property | Value | Source |

| CAS Number | 261762-47-4 | [2][3] |

| Molecular Formula | C₇H₄BrClF₂ | [2][3] |

| Molecular Weight | 241.46 g/mol | [2] |

| Synonyms | 2-(Bromomethyl)-4-chloro-1,3-difluorobenzene | [3] |

| Appearance | Solid | [4] |

The Rationale of Synthesis: Selective Benzylic Bromination

The synthesis of this compound from its corresponding toluene precursor (3-chloro-2,6-difluorotoluene) is a classic example of free-radical substitution. This reaction is highly selective for the benzylic position (the carbon atom directly attached to the aromatic ring) due to the resonance stabilization of the resulting benzylic radical intermediate.[5][6] The unpaired electron can be delocalized into the π-system of the benzene ring, creating a more stable intermediate compared to a standard alkyl radical. This energetic favorability dictates that hydrogen abstraction will occur almost exclusively at the methyl group.

The overall process is a chain reaction involving three key stages: initiation, propagation, and termination.[7]

Caption: Generalized workflow of free-radical benzylic bromination.

Experimental Protocol: Synthesis via N-Bromosuccinimide (NBS)

This protocol is a standard and reliable method for achieving selective benzylic bromination with minimal side reactions.[8] N-Bromosuccinimide (NBS) serves as an excellent source of bromine radicals, maintaining a low, constant concentration of Br₂ in the reaction mixture, which suppresses electrophilic aromatic substitution.

Materials:

-

3-Chloro-2,6-difluorotoluene

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide

-

Carbon tetrachloride (CCl₄) or a suitable alternative solvent (e.g., acetonitrile, supercritical CO₂)[9]

-

Round-bottom flask with reflux condenser

-

Light source (e.g., 250W sun lamp) or heating mantle

-

Magnetic stirrer

Procedure:

-

Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-chloro-2,6-difluorotoluene (1.0 eq) in CCl₄.

-

Reagent Addition: Add N-Bromosuccinimide (1.1 eq) and a catalytic amount of AIBN (0.02 eq) to the solution.

-

Causality: AIBN is a thermal initiator. Upon heating, it decomposes to form nitrogen gas and two cyanoisopropyl radicals, which then initiate the bromine radical chain reaction. Light can serve the same purpose.

-

-

Reaction Initiation: Gently heat the mixture to reflux (approx. 77°C for CCl₄) while stirring. If using a photochemical initiator, illuminate the flask with a lamp.

-

Monitoring: The reaction can be monitored by observing the consumption of the dense NBS, which will be replaced by the less dense succinimide byproduct that floats to the surface. TLC or GC analysis can also be used to track the disappearance of the starting material.

-

Workup: Once the reaction is complete (typically 2-4 hours), cool the mixture to room temperature. Filter off the succinimide byproduct.

-

Purification: Wash the filtrate with an aqueous solution of sodium bisulfite to remove any remaining traces of bromine, followed by a water wash. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be further purified by vacuum distillation or recrystallization.

Reactivity and Mechanistic Considerations

The primary utility of this compound in drug development stems from its nature as a potent electrophile and alkylating agent. The carbon-bromine bond in the benzylic position is polarized, and bromide is an excellent leaving group. This makes the benzylic carbon highly susceptible to attack by a wide range of nucleophiles in Sₙ2 (bimolecular nucleophilic substitution) reactions.

Caption: General mechanism of an Sₙ2 reaction involving a benzyl bromide.

The electron-withdrawing nature of the chloro and fluoro substituents on the aromatic ring slightly destabilizes the transition state of the Sₙ2 reaction by pulling electron density away from the reaction center. However, this electronic effect is often outweighed by the steric accessibility of the primary benzylic carbon and the excellent leaving group ability of bromide, ensuring the compound remains a highly effective alkylating agent.

Application in Complex Molecule Synthesis: A Case Study of Elvitegravir

A prominent example demonstrating the utility of this compound is in the synthesis of Elvitegravir, an integrase strand transfer inhibitor used in the treatment of HIV infection.[10] In the patented synthesis routes, this benzyl bromide derivative is used to introduce the characteristic 3-chloro-2,6-difluorobenzyl moiety to a quinolone core structure.

One synthetic approach involves the preparation of a zincate intermediate from this compound, which then participates in a palladium-catalyzed Negishi coupling reaction with a protected quinolone derivative.[10] This sequence highlights the compound's role as a robust building block for constructing complex molecular architectures that are otherwise difficult to assemble.

Caption: Simplified workflow for the synthesis of Elvitegravir.[10]

Safety, Handling, and Storage

This compound is a hazardous chemical that requires strict safety protocols. Its high reactivity makes it corrosive and a potent lachrymator (a substance that irritates the eyes and causes tears).[11][12]

| Hazard Classification | Description | Source |

| Skin Corrosion | Causes severe skin burns and eye damage (H314). | [11] |

| Eye Damage | Causes serious eye damage (H318). | |

| Mutagenicity | Suspected of causing genetic defects (H341). | |

| Respiratory Irritation | May cause respiratory irritation (H335). | |

| Corrosivity | May be corrosive to metals (H290). |

Handling Protocol:

-

Engineering Controls: All manipulations must be conducted within a certified chemical fume hood to prevent inhalation of vapors.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a flame-retardant lab coat, and chemical splash goggles along with a full-face shield.[13]

-

Handling: Avoid contact with skin, eyes, and clothing.[13] Open containers carefully, as contents may be under pressure. Avoid creating dust if handling the solid form.

-

First Aid: In case of skin contact, immediately remove all contaminated clothing and rinse the skin with copious amounts of water for at least 15 minutes.[11] For eye contact, rinse cautiously with water for several minutes and seek immediate medical attention.[11] If inhaled, move the person to fresh air.

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[13]

-

Keep away from incompatible materials such as strong oxidizing agents, bases, and nucleophiles.

-

It is advisable to store under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from moisture.

Conclusion

This compound is more than a simple chemical reagent; it is an enabling tool for medicinal chemists. Its structure is precisely engineered for high reactivity at the benzylic position, while the halogenated aromatic ring provides a scaffold to enhance the pharmacokinetic profile of drug candidates. Understanding its synthesis through free-radical mechanisms, its reactivity via Sₙ2 pathways, and its application in building complex molecules like Elvitegravir allows researchers to fully leverage its potential. However, its utility is matched by its hazardous nature, mandating that its power be handled with the utmost respect and stringent safety measures.

References

-

Tuleen, D. L., & Hess, B. A., Jr. (1994). Free-radical side-chain bromination of alkylaromatics in supercritical carbon dioxide. Science, 263(5144), 203-5. Available at: [Link]

-

Tuleen, D. L., & Hess, B. A., Jr. (n.d.). Free-radical bromination of p-toluic acid. An experiment in organic chemistry. Journal of Chemical Education. Available at: [Link]

-

Chem LibreTexts. (n.d.). Radical Substitution: Radical bromination of hydrocarbons. Retrieved from [Link]

-

Soderberg, T. (2020). Worked Problem 1 - Free Radical Bromination. Oregon State University. Retrieved from [Link]

-

Pearson+. (2024). In the second propagation step in the bromination of toluene, Br2.... Retrieved from [Link]

-

Fisher Scientific. (2024). SAFETY DATA SHEET: 2,6-Difluorobenzyl bromide. Retrieved from [Link]

- Google Patents. (2014). WO 2014/056465 A1: An improved production method and new intermediates of synthesis of elvitegravir.

- Google Patents. (2011). CN102070398A: Preparation method of 2,6-difluorobenzyl bromide.

Sources

- 1. nbinno.com [nbinno.com]

- 2. scbt.com [scbt.com]

- 3. echemi.com [echemi.com]

- 4. This compound, 97+% [chemicalbook.com]

- 5. Chapter 3 Worked Problem 1 [sites.science.oregonstate.edu]

- 6. In the second propagation step in the bromination of toluene, Br2... | Study Prep in Pearson+ [pearson.com]

- 7. Organic Chemistry: Radical Substitution: Radical bromination of hydrocarbons [westfield.ma.edu]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Free-radical side-chain bromination of alkylaromatics in supercritical carbon dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 11. fishersci.no [fishersci.no]

- 12. nbinno.com [nbinno.com]

- 13. assets.thermofisher.com [assets.thermofisher.com]

An In-depth Technical Guide to the Synthesis of 3-Chloro-2,6-difluorobenzyl Bromide: Precursors and Core Methodologies

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to 3-chloro-2,6-difluorobenzyl bromide, a crucial building block in the development of contemporary pharmaceuticals. The document delineates the primary synthetic strategies, focusing on the selection and preparation of key precursors. Two principal routes are explored: the free-radical bromination of 3-chloro-2,6-difluorotoluene and a plausible alternative pathway originating from 3-chloro-2,6-difluorobenzoic acid. This guide offers a detailed examination of the underlying chemical principles, step-by-step experimental protocols, and critical process parameters, underpinned by authoritative references to ensure scientific integrity and reproducibility.

Introduction: The Significance of this compound

This compound is a highly functionalized aromatic compound that serves as a vital intermediate in the synthesis of a variety of biologically active molecules. Its unique substitution pattern, featuring a chloro and two fluoro groups on the benzene ring, imparts specific steric and electronic properties that are often sought after in the design of novel therapeutic agents. The benzylic bromide moiety provides a reactive handle for nucleophilic substitution, allowing for the facile introduction of this substituted benzyl group into a larger molecular scaffold. A notable application of this compound is in the synthesis of antiviral drugs.

This guide will provide a detailed exploration of the synthetic routes to this important intermediate, with a focus on the practical aspects of precursor synthesis and the core transformation to the final product.

Primary Synthetic Route: Free-Radical Bromination of 3-Chloro-2,6-difluorotoluene

The most direct and widely employed method for the synthesis of this compound is the free-radical bromination of the corresponding toluene derivative, 3-chloro-2,6-difluorotoluene. This reaction, typically employing N-bromosuccinimide (NBS) and a radical initiator, is highly selective for the benzylic position due to the resonance stabilization of the resulting benzylic radical.[1][2]

Precursor Synthesis: 3-Chloro-2,6-difluorotoluene

The synthesis of the key precursor, 3-chloro-2,6-difluorotoluene, can be effectively achieved through a Sandmeyer reaction, a versatile method for the conversion of an aryl amine to an aryl halide via a diazonium salt intermediate.[2][3][4] The starting material for this sequence is 2,6-difluoroaniline.

Synthetic Workflow for 3-Chloro-2,6-difluorotoluene

Caption: Synthetic pathway to 3-chloro-2,6-difluorotoluene via diazotization and Sandmeyer reaction.

Step-by-Step Protocol for the Synthesis of 3-Chloro-2,6-difluorotoluene (Proposed):

-

Diazotization of 2,6-Difluoroaniline:

-

In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 2,6-difluoroaniline in a suitable acidic medium (e.g., a mixture of concentrated hydrochloric acid and water).

-

Cool the solution to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, maintaining the temperature below 5 °C. The reaction is exothermic and the addition rate should be carefully controlled to prevent a rise in temperature, which could lead to decomposition of the diazonium salt.

-

Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete to ensure full formation of the 2,6-difluorobenzenediazonium chloride solution.

-

-

Sandmeyer Reaction:

-

In a separate reaction vessel, prepare a solution or suspension of copper(I) chloride (CuCl) in concentrated hydrochloric acid.

-

Cool the CuCl solution to 0-5 °C.

-

Slowly add the cold diazonium salt solution to the CuCl solution with vigorous stirring. Effervescence (evolution of nitrogen gas) should be observed. The rate of addition should be controlled to maintain the reaction temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the evolution of nitrogen ceases.

-

The reaction mixture can then be worked up by steam distillation or extraction with an organic solvent (e.g., diethyl ether or dichloromethane).

-

The organic extracts are combined, washed with water and brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

-

The crude 3-chloro-2,6-difluorotoluene can be purified by fractional distillation under reduced pressure.

-

Benzylic Bromination of 3-Chloro-2,6-difluorotoluene

The conversion of 3-chloro-2,6-difluorotoluene to the target benzyl bromide is achieved through a free-radical chain reaction. The Wohl-Ziegler reaction, which utilizes N-bromosuccinimide (NBS) as the bromine source and a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, is the method of choice.[5][6] The reaction is typically carried out in a non-polar solvent like carbon tetrachloride (CCl₄) or a safer alternative such as acetonitrile.[5]

Reaction Mechanism: Free-Radical Bromination

Caption: Mechanism of free-radical benzylic bromination using NBS and a radical initiator.

Step-by-Step Protocol for the Synthesis of this compound:

-

To a solution of 3-chloro-2,6-difluorotoluene in a suitable solvent (e.g., carbon tetrachloride or acetonitrile) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add N-bromosuccinimide (1.05-1.1 equivalents).

-

Add a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN).

-

Heat the reaction mixture to reflux under inert atmosphere (e.g., nitrogen or argon). The reaction can be initiated by a heat lamp or a standard heating mantle.

-

Monitor the progress of the reaction by TLC or GC analysis. The reaction is typically complete when the denser NBS is consumed and the lighter succinimide floats on the surface of the reaction mixture.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Filter off the succinimide by-product.

-

Wash the filtrate with water and an aqueous solution of sodium thiosulfate to remove any remaining bromine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

The product can be purified by recrystallization or column chromatography on silica gel.

Table 1: Comparison of Solvents for Benzylic Bromination

| Solvent | Properties | Safety Considerations |

| Carbon Tetrachloride (CCl₄) | Non-polar, traditional solvent for Wohl-Ziegler reactions. | Toxic, ozone-depleting substance. Its use is highly restricted. |

| Acetonitrile (CH₃CN) | Polar aprotic, safer alternative to CCl₄. | Flammable, toxic. Should be handled in a well-ventilated fume hood. |

| Trifluorotoluene | Non-polar, environmentally benign alternative.[6] | Higher cost compared to other solvents. |

Alternative Synthetic Route: From 3-Chloro-2,6-difluorobenzoic Acid

An alternative synthetic strategy for this compound commences with 3-chloro-2,6-difluorobenzoic acid. This route involves the reduction of the carboxylic acid to the corresponding benzyl alcohol, followed by bromination.

Precursor: 3-Chloro-2,6-difluorobenzoic Acid

The synthesis of 3-chloro-2,6-difluorobenzoic acid can be accomplished through various methods, including the carboxylation of a suitable organometallic reagent derived from 1-bromo-3-chloro-2,6-difluorobenzene or through a multi-step synthesis starting from more readily available precursors.

Reduction of the Carboxylic Acid

The reduction of 3-chloro-2,6-difluorobenzoic acid to 3-chloro-2,6-difluorobenzyl alcohol can be achieved using strong reducing agents such as lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (THF).

Step-by-Step Protocol for the Reduction (Proposed):

-

In a flame-dried, three-necked flask under an inert atmosphere, suspend lithium aluminum hydride in anhydrous THF.

-

Cool the suspension in an ice bath.

-

Slowly add a solution of 3-chloro-2,6-difluorobenzoic acid in anhydrous THF to the LiAlH₄ suspension. The addition should be dropwise to control the exothermic reaction.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours to ensure complete reduction.

-

Cool the reaction mixture in an ice bath and carefully quench the excess LiAlH₄ by the sequential slow addition of water, followed by an aqueous sodium hydroxide solution, and then more water (Fieser workup).

-

Filter the resulting aluminum salts and wash the filter cake with THF.

-

Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 3-chloro-2,6-difluorobenzyl alcohol.

-

The product can be purified by column chromatography or distillation under reduced pressure.

Bromination of 3-Chloro-2,6-difluorobenzyl Alcohol

The final step in this alternative route is the conversion of the benzyl alcohol to the corresponding benzyl bromide. This transformation can be accomplished using various brominating agents, with phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂) being common choices for converting primary alcohols to alkyl bromides with minimal side reactions.[7][8]

Step-by-Step Protocol for Bromination using PBr₃ (Proposed):

-

In a round-bottom flask under an inert atmosphere, dissolve 3-chloro-2,6-difluorobenzyl alcohol in an anhydrous aprotic solvent such as diethyl ether or dichloromethane.

-

Cool the solution in an ice bath.

-

Slowly add phosphorus tribromide (PBr₃) dropwise to the cooled solution with stirring.

-

After the addition is complete, allow the reaction to proceed at low temperature for a specified time, monitoring the reaction by TLC.

-

Carefully pour the reaction mixture over ice water to quench the excess PBr₃.

-

Separate the organic layer, and wash it sequentially with water, a dilute sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound.

-

Purify the product by distillation under reduced pressure or column chromatography.

Characterization of Key Compounds

Accurate characterization of the precursors and the final product is essential for ensuring purity and confirming the structure. Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) should be employed.

Table 2: Expected Spectroscopic Data for Key Intermediates

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) |

| 3-Chloro-2,6-difluorotoluene | Aromatic protons (multiplets), Methyl protons (singlet ~2.3 ppm) | Aromatic carbons, Methyl carbon | C-H (aromatic and aliphatic), C-F, C-Cl stretches |

| This compound | Aromatic protons (multiplets), Benzylic protons (singlet ~4.5 ppm) | Aromatic carbons, Benzylic carbon | C-H (aromatic and aliphatic), C-F, C-Cl, C-Br stretches |

Safety Considerations

The synthesis of this compound and its precursors involves the use of hazardous materials and should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

-

N-Bromosuccinimide (NBS): Corrosive and an irritant. Avoid inhalation of dust and contact with skin and eyes.

-

Radical Initiators (AIBN, Benzoyl Peroxide): Can be explosive upon heating or shock. Handle with care and store appropriately.

-

Carbon Tetrachloride: Highly toxic and a suspected carcinogen. Use should be avoided if possible.

-

Lithium Aluminum Hydride (LiAlH₄): Highly reactive with water and flammable. All reactions must be conducted under strictly anhydrous conditions.

-

Phosphorus Tribromide (PBr₃): Corrosive and reacts violently with water. Handle with extreme care.

Conclusion

The synthesis of this compound is a critical process for the production of advanced pharmaceutical intermediates. The most reliable and scalable route proceeds via the free-radical bromination of 3-chloro-2,6-difluorotoluene. The synthesis of this key precursor can be efficiently achieved through the Sandmeyer reaction of 2,6-difluoroaniline. An alternative route from 3-chloro-2,6-difluorobenzoic acid, involving reduction and subsequent bromination, provides a viable, albeit potentially longer, synthetic pathway. The choice of synthetic route will depend on the availability of starting materials, scalability requirements, and safety considerations. This guide provides a robust framework for researchers and drug development professionals to confidently approach the synthesis of this important molecule.

References

-

Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Benzylic Bromination. Retrieved from [Link]

-

BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. Retrieved from [Link]

-

Khan Academy. (n.d.). Sandmeyer reaction. Retrieved from [Link]

-

Scribd. (n.d.). The Sandmeyer Reaction: Replacement of The Diazonium Group by CL, BR, or CN. Retrieved from [Link]

-

Master Organic Chemistry. (2015, March 20). PBr3 and SOCl2. Retrieved from [Link]

-

Chemistry Steps. (n.d.). SOCl2 and PBr3 for Conversion of Alcohols to Alkyl Halides. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Wohl-Ziegler Reaction. Retrieved from [Link]

-

Wikipedia. (n.d.). Wohl–Ziegler bromination. Retrieved from [Link]

Sources

- 1. US5041674A - Process and intermediates for the preparation of 2,6-difluoroaniline - Google Patents [patents.google.com]

- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. lscollege.ac.in [lscollege.ac.in]

- 5. Wohl-Ziegler Reaction [organic-chemistry.org]

- 6. Wohl–Ziegler bromination - Wikipedia [en.wikipedia.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. SOCl2 and PBr3 - Chemistry Steps [chemistrysteps.com]

Spectroscopic Profile of 3-Chloro-2,6-difluorobenzyl bromide: A Technical Guide for Researchers

Introduction

3-Chloro-2,6-difluorobenzyl bromide (CAS No. 261762-47-4) is a halogenated aromatic compound with significant potential as a building block in the synthesis of novel pharmaceutical and agrochemical agents.[1] The precise arrangement of its functional groups—a bromomethyl group flanked by two fluorine atoms and a chlorine atom on the aromatic ring—imparts unique reactivity and makes it a valuable intermediate for introducing the 3-chloro-2,6-difluorobenzyl moiety into larger molecules. Accurate spectroscopic characterization is paramount for verifying the identity, purity, and structure of this reagent before its use in complex synthetic pathways.

This technical guide provides an in-depth analysis of the expected spectroscopic data for this compound, including ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). While experimental spectra for this specific compound are not widely available in the public domain, this guide will leverage established principles of spectroscopic interpretation and data from structurally analogous compounds to provide a robust predictive framework for researchers.

Molecular Structure and Expected Spectroscopic Features

The molecular formula of this compound is C₇H₄BrClF₂.[1] The key structural features that will dominate its spectroscopic signature are the substituted benzene ring and the benzylic bromide group. The presence of magnetically active nuclei such as ¹H, ¹³C, and ¹⁹F, will lead to characteristic splitting patterns in the NMR spectra.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.

Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| CH₂Br | ~ 4.5 - 4.8 | Singlet (s) | N/A |

| Ar-H | ~ 6.9 - 7.5 | Multiplet (m) | J(H,F), J(H,H) |

Experimental Protocol for ¹H NMR

A standardized protocol for acquiring the ¹H NMR spectrum of this compound is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a high-resolution NMR spectrometer, typically with a field strength of 300 MHz or higher.

-

Data Acquisition: Acquire the spectrum at room temperature using a standard pulse sequence. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-10 ppm), and a relaxation delay of 1-2 seconds.

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm).

Causality Behind Experimental Choices

-

Choice of Solvent: Deuterated solvents are used to avoid large solvent signals that would obscure the analyte's peaks. CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds and its well-defined residual peak for calibration.

-

Field Strength: Higher field strengths provide better signal dispersion, which is crucial for resolving complex multiplets arising from proton-fluorine and proton-proton couplings in the aromatic region.

¹³C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule.

Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| CH₂Br | ~ 30 - 35 | Triplet (t) | J(C,F) |

| Ar-C (C-Cl) | ~ 130 - 135 | Multiplet (m) | J(C,F) |

| Ar-C (C-F) | ~ 155 - 165 | Doublet of Doublets (dd) | J(C,F) |

| Ar-C (C-H) | ~ 110 - 130 | Multiplet (m) | J(C,F), J(C,H) |

| Ar-C (C-CH₂Br) | ~ 120 - 125 | Multiplet (m) | J(C,F) |

Experimental Protocol for ¹³C NMR

-

Sample Preparation: Use the same sample prepared for ¹H NMR, ensuring a sufficient concentration for ¹³C detection (typically 20-50 mg).

-

Instrumentation: A high-resolution NMR spectrometer with a broadband probe is required.

-

Data Acquisition: Acquire a proton-decoupled ¹³C spectrum. This simplifies the spectrum by removing C-H couplings, resulting in single peaks for each unique carbon atom (unless coupled to fluorine). A larger number of scans is typically required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Data Processing: Similar to ¹H NMR, the data is processed with a Fourier transform, phasing, and baseline correction. The solvent peak (e.g., CDCl₃ at 77.16 ppm) is used for chemical shift calibration.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |

| 3100 - 3000 | C-H stretch | Aromatic |

| 1600 - 1450 | C=C stretch | Aromatic ring |

| 1250 - 1100 | C-F stretch | Aryl-F |

| 800 - 600 | C-Cl stretch | Aryl-Cl |

| 700 - 550 | C-Br stretch | Alkyl-Br |

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: For a solid sample, the KBr pellet method is common. A small amount of the compound is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent and allowing the solvent to evaporate on a salt plate (e.g., NaCl or KBr).

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used.

-

Data Acquisition: A background spectrum of the empty sample compartment (or the KBr pellet without the sample) is first recorded. The sample is then placed in the beam path, and the sample spectrum is acquired. The instrument software automatically subtracts the background to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and elemental composition of a compound.

Predicted Mass Spectral Data

-

Molecular Ion (M⁺): The mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of this compound (241.46 g/mol ).[1]

-

Isotopic Pattern: Due to the presence of chlorine and bromine, the molecular ion peak will exhibit a characteristic isotopic pattern. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. This will result in a cluster of peaks for the molecular ion and bromine- and chlorine-containing fragments.

-

Fragmentation: A prominent fragment peak is expected from the loss of the bromine atom, resulting in the 3-chloro-2,6-difluorobenzyl cation.

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or through a chromatographic system such as Gas Chromatography (GC) or Liquid Chromatography (LC).

-

Ionization: Electron Ionization (EI) is a common technique for this type of molecule, which typically induces fragmentation. Softer ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) can be used to favor the observation of the molecular ion.

-

Mass Analysis: A variety of mass analyzers can be used, such as a quadrupole, time-of-flight (TOF), or ion trap.

-

Detection: The detector records the relative abundance of ions at each mass-to-charge ratio.

Visualizing the Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a novel compound like this compound.

Sources

Introduction: Navigating the Reactivity of a Key Synthetic Building Block

An In-depth Technical Guide to the Safe Handling of 3-Chloro-2,6-difluorobenzyl bromide

This compound is a halogenated aromatic compound utilized by researchers and synthetic chemists as a reactive intermediate. Its utility in the synthesis of complex molecules, particularly in the fields of pharmaceuticals and materials science, is derived from the labile benzylic bromide, which serves as an excellent electrophilic site for nucleophilic substitution reactions. However, the very reactivity that makes this compound valuable also necessitates a rigorous and well-informed approach to its handling and safety.

This guide, intended for laboratory researchers, chemists, and drug development professionals, moves beyond basic safety data sheet (SDS) information. It provides a technical framework for understanding the inherent risks of this compound, explaining the chemical principles behind these hazards, and establishing robust protocols for its safe use, storage, and disposal. The core philosophy is that true laboratory safety stems not just from following rules, but from comprehending the causality behind them.

Section 1: Hazard Identification and Comprehensive Risk Assessment

The primary hazards associated with this compound are its severe corrosivity, its nature as a lachrymator (a substance that irritates the eyes and causes tears), and its classification as a suspected mutagen.[1][2] A thorough understanding of these risks is the first step in developing safe laboratory practices.

GHS Hazard Classification

The Globally Harmonized System (GHS) provides a standardized framework for communicating the hazards of chemical products.

| Pictogram(s) | Signal Word | Hazard Statements | Precautionary Statements |

| Danger | H290: May be corrosive to metals.[1][3] H314: Causes severe skin burns and eye damage.[1][2][4] H335: May cause respiratory irritation.[1] H341: Suspected of causing genetic defects.[1] | Prevention: P201, P260, P264, P271, P280[1][5] Response: P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310[1][4] Storage: P403+P233, P405, P406[6] Disposal: P501[2] |

Mechanistic Insight into Hazards:

-

Corrosivity and Lachrymatory Effects: The high reactivity of the benzylic bromide is central to these hazards. Upon contact with moisture, such as humidity in the air, on skin, or on the surface of the eyes, the compound readily hydrolyzes. This reaction releases hydrobromic acid (HBr), a strong and corrosive acid, which is responsible for the severe burns and intense irritation.

-

Suspected Mutagenicity: As an alkylating agent, this compound has the potential to react with nucleophilic sites on biological macromolecules, including DNA. This alkylation can lead to DNA damage, forming the basis for its classification as a suspected mutagen.[1] This underscores the critical need to prevent any direct exposure.

Logical Framework for Risk Mitigation

A systematic approach to risk assessment is mandatory before any work with this compound begins. The following workflow illustrates the decision-making process to ensure safety.

Caption: Risk mitigation workflow for handling hazardous chemicals.

Section 2: Physicochemical Properties and Reactivity Profile

Understanding the physical and chemical properties of this compound is essential for its proper handling and storage.

| Property | Value | Source(s) |

| CAS Number | 261762-47-4 | [7][8] |

| Molecular Formula | C₇H₄BrClF₂ | [7] |

| Molecular Weight | 241.46 g/mol | [7][8] |

| Appearance | Solid (may be beige or off-white) | [2] |

| Melting Point | 51 - 55 °C / 123.8 - 131 °F | [9] |

| Boiling Point | 222.9°C at 760 mmHg | [10] |

| Flash Point | > 109 °C / > 228.2 °F | [9] |

| Density | 1.733 g/cm³ | [10] |

Stability and Reactivity:

-

Moisture Sensitivity: The compound is highly sensitive to moisture and will hydrolyze.[11] Store under a dry, inert atmosphere (e.g., nitrogen or argon) is recommended.

-

Light Sensitivity: Benzyl bromides can be sensitive to light, potentially leading to decomposition.[11][12] Storage in amber or opaque containers is crucial.

-

Incompatible Materials: Avoid contact with strong bases, alcohols, amines, strong oxidizing agents, and metals.[13][14] Reaction with bases can lead to elimination or substitution reactions, while contact with certain metals can be corrosive, especially in the presence of moisture which generates HBr.[5]

Section 3: Standard Operating Procedures for Safe Handling

All manipulations involving this compound must be performed within a certified chemical fume hood to prevent inhalation of vapors or dust.

Protocol 1: Weighing and Transfer of Solid

-

Preparation: Before retrieving the chemical from storage, ensure the chemical fume hood is operational and the work area is clean and free of incompatible materials. Prepare all necessary glassware and equipment.

-

PPE: Don appropriate PPE. This must include:

-

Gloves: Nitrile gloves are a common choice, but it is best practice to wear double gloves. Always check a glove compatibility chart for benzyl bromides. Dispose of gloves immediately after handling.[11]

-

Eye Protection: Wear tightly fitting chemical splash goggles and a full-face shield.[12][15] Contact lenses should not be worn.[15]

-

Protective Clothing: A flame-resistant lab coat and closed-toe shoes are mandatory.

-

-

Handling:

-

Allow the container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture inside.

-

Perform all weighing and transfers deep within the fume hood. Use non-sparking tools.[16]

-

If transferring to a reaction vessel, add it to the solvent or other reagents carefully. Avoid creating dust.

-

Close the container tightly immediately after use, preferably flushing with an inert gas before sealing.

-

-

Cleanup: Clean any residual solid from the spatula and weighing vessel with an appropriate solvent (e.g., toluene, THF) and transfer the rinsate to a designated hazardous waste container. Wipe down the work surface.

Hierarchy of Controls Visualization

The most effective safety strategies prioritize engineering solutions over reliance on personal protective equipment.

Caption: The hierarchy of controls for chemical safety.

Section 4: Storage and Transportation

Proper storage is critical to maintaining the chemical's integrity and preventing hazardous situations.

-

Storage Conditions: Store in a tightly closed container in a dedicated corrosives cabinet.[2] The storage area must be cool, dry, dark, and well-ventilated.[12][16] It should be stored locked up or in an area only accessible to authorized personnel.[1][5]

-

Inert Atmosphere: For long-term storage, sealing the container under an inert gas like argon or nitrogen is highly recommended to prevent hydrolysis.[1]

-

Segregation: Store separately from incompatible materials, especially bases, oxidizers, and alcohols.[14]

-

Transportation: For transport, this compound falls under regulations for corrosive substances. While the specific UN number for this compound is not always listed, related compounds like Benzyl bromide are classified under UN number 1737, Hazard Class 6.1 (Toxic) with a subsidiary risk of 8 (Corrosive).[5] Always consult the latest transportation regulations.

Section 5: Emergency Response Protocols

Rapid and correct response to an emergency is vital to minimize harm.

First Aid Measures

Immediate action is required for any exposure.

| Exposure Route | First Aid Protocol |

| Inhalation | Immediately move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration (do not use mouth-to-mouth). Seek immediate medical attention.[2][4] |

| Skin Contact | Immediately flush skin with copious amounts of water for at least 15 minutes while removing all contaminated clothing. Seek immediate medical attention.[2][4] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][12] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][11] |

Spill Response Protocol

-

Evacuate: Immediately alert others and evacuate the immediate area of the spill.

-

Isolate: Prevent entry into the area. Remove all sources of ignition.[15]

-

Ventilate: Ensure the area is well-ventilated, but only if it is safe to do so without exposing oneself.

-

Protect: Don appropriate PPE, including a respirator if necessary.[11]

-

Contain & Absorb: Cover the spill with a dry, inert absorbent material such as sand, dry lime, or soda ash.[15] DO NOT USE WATER OR COMBUSTIBLE MATERIALS LIKE SAWDUST.

-

Collect: Carefully sweep or scoop the absorbed material into a suitable, labeled container for hazardous waste disposal. Use non-sparking tools.[13]

-

Decontaminate: Clean the spill area thoroughly.

-

Report: Report the incident to the appropriate safety personnel.

Caption: Emergency response workflow for a chemical spill.

Section 6: Waste Management and Disposal

Chemical waste must be handled with the same care as the parent compound.

-

Waste Segregation: Never mix this compound waste with other waste streams, especially aqueous or basic waste.

-

Solid Waste: All contaminated materials (gloves, absorbent pads, paper towels) and residual chemical should be collected in a clearly labeled, sealed container designated for halogenated organic waste.[17]

-

Empty Containers:

-

Thoroughly empty the container.

-

The first rinse of the container with a suitable organic solvent (e.g., acetone or toluene) must be collected and disposed of as hazardous waste.[17][18]

-

For highly toxic chemicals, the first three rinses must be collected.[17] Given the suspected mutagenicity of this compound, this more stringent procedure is recommended.

-

After rinsing, deface the label on the empty container before disposing of it according to institutional guidelines.[18]

-

-